molecular formula C19H25N5O4 B5116786 methyl 4-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}benzoate

methyl 4-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}benzoate

Cat. No. B5116786
M. Wt: 387.4 g/mol
InChI Key: WNHAQUGNNHOIBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}benzoate, also known as MDMB-CHMICA, is a synthetic cannabinoid that belongs to the family of indole-based cannabinoids. It was first synthesized in 2014 and has gained popularity among researchers due to its potent effects on the cannabinoid receptors.

Mechanism of Action

Methyl 4-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}benzoate acts as an agonist at the CB1 and CB2 receptors, which are G protein-coupled receptors that are widely expressed in the brain and peripheral tissues. Activation of these receptors leads to the modulation of various physiological processes, including pain perception, inflammation, and mood regulation. methyl 4-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}benzoate has been found to be highly potent and selective for the CB1 and CB2 receptors, which makes it a valuable tool for studying the effects of synthetic cannabinoids on these receptors.
Biochemical and Physiological Effects:
methyl 4-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}benzoate has been found to have a range of biochemical and physiological effects, including analgesic, anti-inflammatory, anxiolytic, and addictive properties. It has been shown to reduce pain and inflammation in animal models and to have anxiolytic effects in rodent models of anxiety. However, methyl 4-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}benzoate has also been found to be highly addictive and has been associated with adverse effects, including seizures, respiratory depression, and death.

Advantages and Limitations for Lab Experiments

Methyl 4-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}benzoate has several advantages for lab experiments, including its high potency and selectivity for the CB1 and CB2 receptors. It is also readily available for purchase from chemical suppliers. However, methyl 4-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}benzoate has several limitations for lab experiments, including its high toxicity and potential for adverse effects. Researchers must take appropriate safety precautions when working with methyl 4-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}benzoate and should be aware of its potential for addiction and other adverse effects.

Future Directions

There are several future directions for research on methyl 4-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}benzoate, including its potential as a therapeutic agent for pain, inflammation, and anxiety. Researchers may also investigate the mechanisms underlying the addictive properties of methyl 4-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}benzoate and develop strategies to mitigate its adverse effects. Additionally, researchers may explore the potential of methyl 4-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}benzoate as a tool for studying the cannabinoid receptors and their role in various physiological processes.
Conclusion:
methyl 4-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}benzoate is a synthetic cannabinoid that has gained popularity among researchers due to its potent effects on the cannabinoid receptors. It has been used extensively in scientific research to study the effects of synthetic cannabinoids on pain, inflammation, anxiety, and addiction. methyl 4-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}benzoate acts as an agonist at the CB1 and CB2 receptors and has a range of biochemical and physiological effects. While methyl 4-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}benzoate has several advantages for lab experiments, researchers must be aware of its potential for addiction and other adverse effects. There are several future directions for research on methyl 4-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}benzoate, including its potential as a therapeutic agent and as a tool for studying the cannabinoid receptors.

Synthesis Methods

Methyl 4-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}benzoate is synthesized through a multistep process that involves the reaction of 4-cyanobenzoic acid with diethylamine to form an intermediate. This intermediate is then reacted with morpholine and triazine to form the final product, methyl 4-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}benzoate. The synthesis method for methyl 4-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}benzoate is complex and requires expertise in organic chemistry.

Scientific Research Applications

Methyl 4-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}benzoate has been used extensively in scientific research to study the effects of synthetic cannabinoids on the cannabinoid receptors. It has been found to have a high affinity for the CB1 and CB2 receptors, which are responsible for regulating various physiological processes in the body. methyl 4-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}benzoate has been used to study the effects of synthetic cannabinoids on pain, inflammation, anxiety, and addiction.

properties

IUPAC Name

methyl 4-[[4-(diethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]oxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O4/c1-4-23(5-2)17-20-18(24-10-12-27-13-11-24)22-19(21-17)28-15-8-6-14(7-9-15)16(25)26-3/h6-9H,4-5,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHAQUGNNHOIBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)N2CCOCC2)OC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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